molecular formula C15H13N3OS2 B13085635 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea

Katalognummer: B13085635
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: ISKMJDPVLAPPEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzothiazole ring and a thiourea moiety, contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea typically involves the reaction of 6-methoxybenzothiazole-2-amine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Analyse Chemischer Reaktionen

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles, such as amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a therapeutic agent for various diseases.

    Medicine: The compound’s ability to inhibit specific enzymes and proteins makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as corrosion inhibitors and dyes.

Wirkmechanismus

The mechanism of action of 1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting essential biological pathways. For example, its anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea can be compared with other benzothiazole derivatives, such as:

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea: Similar structure but with a urea moiety instead of thiourea, leading to different chemical properties and biological activities.

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylhydrazine:

    1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiocarbamide: Another thiourea derivative with variations in the substituents, influencing its chemical behavior and uses.

Eigenschaften

Molekularformel

C15H13N3OS2

Molekulargewicht

315.4 g/mol

IUPAC-Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C15H13N3OS2/c1-19-11-7-8-12-13(9-11)21-15(17-12)18-14(20)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,20)

InChI-Schlüssel

ISKMJDPVLAPPEY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=S)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.